2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
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Overview
Description
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer therapy and antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting specific biological pathways, making it useful in biological research.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives: These compounds have similar chemical properties and applications.
Uniqueness
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-9(13)14)5-11-10(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
WOGQQAXXPVPQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)CC(=O)O |
Origin of Product |
United States |
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